molecular formula C9H10N4S2 B2607769 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 178169-40-9

4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2607769
CAS No.: 178169-40-9
M. Wt: 238.33
InChI Key: JWOVDLQIUKYJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is a functionalized 1,2,4-triazole derivative of high interest in scientific research. Compounds within the 1,2,4-triazole-3-thiol family are extensively studied for their versatile coordination chemistry and diverse biological activities . The presence of multiple nitrogen atoms in the triazole ring, along with a thiol group, allows this molecule to act as a multidentate ligand, capable of forming stable complexes with various metal ions . These metal complexes are valuable for research in areas such as materials science and the development of catalytic systems. Furthermore, the structure offers two key sites for further chemical modification: the amino group (-NH₂) and the phenylsulfanyl methyl side chain. The amino group can be readily condensed with aldehydes to form Schiff base ligands, which can enhance the complexity and properties of resulting metal complexes . The unique phenylsulfanyl methyl substitution at the 5-position may influence the compound's electronic properties, lipophilicity, and potential bioactivity, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-3-(phenylsulfanylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S2/c10-13-8(11-12-9(13)14)6-15-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOVDLQIUKYJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a phenylsulfanyl methyl derivative with a triazole precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound. These products often retain the core triazole structure, which is crucial for their biological activity .

Scientific Research Applications

The compound exhibits a range of biological activities due to its unique chemical structure. Research has indicated the following key applications:

Antimicrobial Activity

Studies have shown that triazole derivatives can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis. This inhibition is particularly relevant for pathogens resistant to conventional antibiotics.

Anticancer Properties

Preliminary studies suggest that 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol may exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to interfere with cellular signaling pathways involved in cell proliferation is under investigation.

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes, including dihydrofolate reductase and other metabolic enzymes crucial for cellular function. This property positions it as a potential candidate for drug development targeting metabolic disorders .

Synthetic Routes

The synthesis of this compound typically involves the condensation of a phenylsulfanyl methyl derivative with a triazole precursor under specific conditions. The optimization of reaction conditions is crucial for achieving high yields and purity .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and increased markers of apoptosis. These findings highlight its potential role as an anticancer therapeutic agent .

Mechanism of Action

The mechanism of action of 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the death of cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Substituent-Driven Properties of Selected Triazole-Thiols

Compound Name Substituent at Position 5 Key Activities Structural Insights References
4-Amino-5-[(phenylsulfanyl)methyl]-... Phenylsulfanylmethyl Inferred: Antioxidant, Antimicrobial Sulfur atom enhances electron density
4-Amino-5-phenyl-... (AT) Phenyl Antioxidant, Corrosion inhibition Electron-donating group boosts DPPH• scavenging (IC~50~: 5.84 µg/mL)
4-Amino-5-(4-pyridyl)-... (AP) Pyridyl Antioxidant Electron-withdrawing pyridyl reduces activity vs. AT
4-Amino-5-(benzylthio)-... (Compound 9) Benzylthio Antibacterial Methyl disulfide derivatives inhibit S. aureus
4-Amino-5-(quinolin-2-yl)-... Quinolinyl Potential anticancer Forms Schiff bases with aldehydes
4-Amino-5-(4-nitrophenyl)-... 4-Nitrophenyl Intermediate for Schiff bases Electron-withdrawing nitro group reduces antioxidant efficacy

Key Findings:

Antioxidant Activity :

  • Electron-donating groups (e.g., -NH~2~, -SH, phenyl) enhance radical scavenging. AT (phenyl substituent) showed superior DPPH• inhibition (IC~50~: 5.84 µg/mL) compared to AP (pyridyl) due to the latter’s electron-withdrawing nature . The phenylsulfanylmethyl group in the target compound may offer similar or enhanced activity due to sulfur’s polarizability.
  • Nitrophenyl-substituted analogues exhibit reduced antioxidant capacity, highlighting the detrimental impact of electron-withdrawing groups .

Antimicrobial Activity :

  • Benzylthio-substituted triazole-thiols (e.g., Compound 9) demonstrate antibacterial activity against Gram-positive (S. aureus) and Gram-negative (E. coli) strains . The phenylsulfanylmethyl group in the target compound may similarly enhance membrane penetration or disrupt biofilm formation.

Corrosion Inhibition: AT and AP act as mixed-type inhibitors in hydrochloric acid, adsorbing onto mild steel surfaces via thiol and amino groups . The sulfur-rich phenylsulfanylmethyl group in the target compound could improve adsorption efficiency.

Schiff Base Reactivity: Triazole-thiols with amino groups readily form Schiff bases with aldehydes (e.g., 4-phenoxybenzaldehyde), enabling applications in catalysis and drug design . The target compound’s amino group positions it for similar reactivity.

Contradictions and Limitations

  • Antioxidant vs. Antimicrobial Trade-offs: Electron-donating groups favor antioxidant activity but may reduce antimicrobial potency due to decreased lipophilicity.
  • Lack of Direct Data : The target compound’s specific biological data (e.g., IC~50~, MIC) are absent in the evidence, necessitating extrapolation from structural analogues.

Biological Activity

4-Amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that exhibits a range of biological activities due to its unique chemical structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4S2C_9H_{10}N_4S_2 with a molecular weight of approximately 238.3 g/mol. The compound features a triazole ring and a thiol group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC9H10N4S2
Molecular Weight238.3 g/mol
CAS Number178169-40-9
Melting Point195 °C (dec.)

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The compound has shown potential in inhibiting bacterial growth and exhibiting anticancer properties.

Enzyme Inhibition

Research indicates that triazole derivatives can inhibit enzymes such as dihydrofolate reductase and other key metabolic enzymes involved in folate synthesis, which is crucial for bacterial growth and proliferation .

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of triazole derivatives. For instance, derivatives of this compound have been tested against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.12 - 1.95
Staphylococcus aureus0.25 - 2.00
Pseudomonas aeruginosa0.50 - 3.00

These findings suggest that the compound exhibits greater potency than some conventional antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it has cytotoxic effects on various cancer cell lines, including human melanoma and triple-negative breast cancer cells. For example:

Cell LineIC50 (µM)
IGR39 (melanoma)5.0
MDA-MB-231 (breast cancer)7.5

The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, indicating potential for therapeutic use in oncology .

Case Studies

  • Antibacterial Study : A study conducted by Mohammed et al. synthesized several triazole derivatives and tested them against resistant strains of bacteria. The results showed that compounds with phenyl groups exhibited enhanced activity compared to their non-substituted counterparts .
  • Anticancer Study : Research published in the journal Molecules highlighted the synthesis of hydrazone derivatives from triazoles, showing significant cytotoxicity against melanoma cells with an IC50 value significantly lower than traditional chemotherapeutics .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 4-amino-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol?

Answer:
The compound is typically synthesized via a multi-step process involving:

  • Hydrazine-carbothioamide intermediate formation : Reacting phenylhydrazine with carbon disulfide under basic conditions to form 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .
  • Cyclization and alkylation : Cyclizing the intermediate under alkaline conditions to form the triazole-thiol core, followed by alkylation with phenylsulfanylmethyl halides in methanol or ethanol .
  • Microwave-assisted synthesis : Optimized protocols using microwave irradiation (e.g., Milestone Flexi Wave system) reduce reaction times from hours to minutes while maintaining yields >85% .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:
Key methods include:

  • Microelemental analysis : Confirms C, H, N, S composition (deviation ≤0.4% from theoretical values) .
  • FTIR spectroscopy : Identifies functional groups (e.g., S–H stretch at 2550–2600 cm⁻¹, N–H bend at 1600–1650 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent effects on the triazole ring (e.g., pyridyl protons at δ 8.5–9.0 ppm) .
  • UV-Vis spectroscopy : Monitors metal-ligand charge transfer in coordination complexes (λmax 300–400 nm) .

Advanced: How does structural modification influence antiradical activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

Substituent Antiradical Activity (1×10⁻³ M) Reference
Thiophen-2-ylmethyl88.89%
4-Fluorobenzylidene53.78%
2-Hydroxybenzylidene72.30%
  • Electron-donating groups (e.g., –OH) enhance radical scavenging via hydrogen bonding, while bulky substituents (e.g., –CF₃) reduce accessibility to reactive sites .

Advanced: What coordination geometries are observed in transition metal complexes of this ligand?

Answer:
The ligand acts as a bidentate or tridentate donor, forming complexes with:

  • Square planar geometry : Cu(II) complexes (d-d transitions at 550–600 nm) .
  • Tetrahedral geometry : Zn(II) and Cd(II) complexes (magnetic moments ~3.8–4.2 BM) .
  • Octahedral geometry : Rarely observed; requires auxiliary ligands (e.g., H₂O or Cl⁻) .
    Coordination occurs via the thiol (–SH), amino (–NH₂), and pyridyl nitrogen atoms, confirmed by FTIR band shifts (e.g., ν(S–H) disappearance upon metal binding) .

Advanced: How can computational methods optimize derivatization strategies?

Answer:

  • Molecular docking : Predicts binding affinities to biological targets (e.g., fungal CYP51 for antifungal studies) with AutoDock Vina (RMSD ≤2.0 Å) .
  • ADME analysis : SwissADME predicts bioavailability (e.g., LogP ~2.5 for S-alkyl derivatives) and blood-brain barrier permeability .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) to guide electrochemical sensor design .

Methodological: What strategies improve electrochemical sensing performance using this compound?

Answer:

  • Nanomaterial integration : Immobilizing the ligand on gold nanoparticles (AuNPs) enhances electron transfer in Hg²⁺ detection (LOD: 0.1 attomolar) .
  • Polymer encapsulation : Coating with poly-L-methionine prevents sensor fouling in nitrite detection (linear range: 10–1000 µM) .
  • Voltammetric optimization : Differential pulse voltammetry (DPV) at pH 7.0 provides sharp peaks for sulfhydryl compounds .

Methodological: How do reaction conditions impact alkylation efficiency?

Answer:

  • Solvent effects : i-Propanol increases S-alkylation yields (~90%) compared to methanol (~75%) due to better solubility of alkyl halides .
  • Base selection : NaOH (1.0 eq) outperforms K₂CO₃ in deprotonating the thiol group (reaction completion ≤2 hours) .
  • Temperature control : Microwave irradiation at 80°C reduces side reactions (e.g., oxidation to disulfides) .

Advanced: What in vitro assays evaluate antimicrobial and biofilm inhibition effects?

Answer:

  • Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis (e.g., MIC = 8 µg/mL for methyl disulfide derivatives) .
  • Biofilm quantification : Crystal violet staining measures biofilm biomass reduction (e.g., 60% inhibition at 16 µg/mL) .
  • Efflux pump inhibition : Synergy assays with ethidium bromide confirm blockage of bacterial resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.